molecular formula C11H17N B1341058 1-(2,4-Dimethylphenyl)propan-1-amine CAS No. 886496-82-8

1-(2,4-Dimethylphenyl)propan-1-amine

Cat. No.: B1341058
CAS No.: 886496-82-8
M. Wt: 163.26 g/mol
InChI Key: CUMKAEFZXDVXGM-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenyl)propan-1-amine is an organic compound with the molecular formula C11H17N It is a primary amine, characterized by the presence of an amine group (-NH2) attached to a propyl chain, which is further connected to a 2,4-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,4-Dimethylphenyl)propan-1-amine can be synthesized through several methods. One common approach involves the reductive amination of 2,4-dimethylacetophenone with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of the corresponding nitrile or imine intermediates. This process is usually carried out in the presence of a metal catalyst, such as palladium on carbon, under high pressure and temperature to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dimethylphenyl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.

    Substitution: Halogenating agents or alkylating agents can be used in the presence of a base to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines with various functional groups.

Scientific Research Applications

1-(2,4-Dimethylphenyl)propan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of amine metabolism and enzyme interactions.

    Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2,4-dimethylphenyl)propan-1-amine involves its interaction with various molecular targets and pathways. As a primary amine, it can form hydrogen bonds and participate in nucleophilic reactions. The compound may interact with enzymes and receptors, influencing biochemical pathways and cellular processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    1-(2,4-Dimethylphenyl)ethan-1-amine: Similar structure but with an ethyl chain instead of a propyl chain.

    1-(2,4-Dimethylphenyl)butan-1-amine: Similar structure but with a butyl chain instead of a propyl chain.

    2,4-Dimethylphenethylamine: Similar structure but with a phenethyl group instead of a propyl chain.

Uniqueness: 1-(2,4-Dimethylphenyl)propan-1-amine is unique due to its specific propyl chain length and the presence of two methyl groups on the phenyl ring

Properties

IUPAC Name

1-(2,4-dimethylphenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-4-11(12)10-6-5-8(2)7-9(10)3/h5-7,11H,4,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUMKAEFZXDVXGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C=C(C=C1)C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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